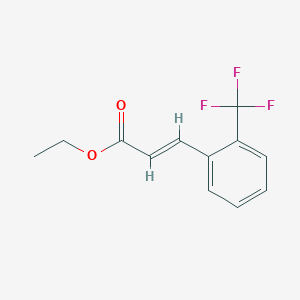
Ethyl (2e)-3-(2-trifluoromethylphenyl)propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with a trifluoromethylated phenyl compound under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoromethylated phenyl group is introduced to the acrylate moiety.
Industrial Production Methods
Industrial production of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, thioesters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a platform for π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate can be compared with other similar compounds such as:
Methyl (E)-3-(2-(trifluoromethyl)phenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and biological activity due to the smaller size of the methyl group.
Ethyl (E)-3-(2-(trifluoromethyl)phenyl)propanoate: Similar structure but with a propanoate group instead of an acrylate group. This compound may have different chemical properties and applications.
Ethyl (E)-3-(4-(trifluoromethyl)phenyl)acrylate: Similar structure but with the trifluoromethyl group at the para position of the phenyl ring. This positional isomer may exhibit different reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11F3O2 |
|---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
ethyl (E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-11(16)8-7-9-5-3-4-6-10(9)12(13,14)15/h3-8H,2H2,1H3/b8-7+ |
InChI-Schlüssel |
SMBXVOLINKNRSR-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


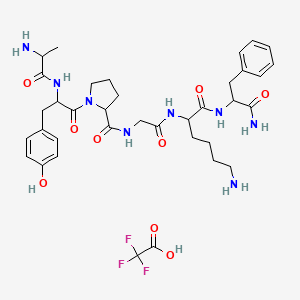
![Methyl (2S,3R)-3-methyl-2-{[(propan-2-yl)carbamoyl]amino}pentanoate](/img/structure/B12301107.png)
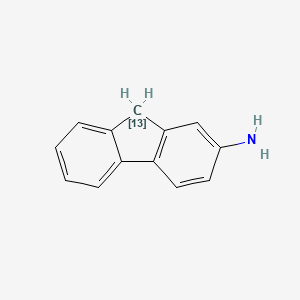
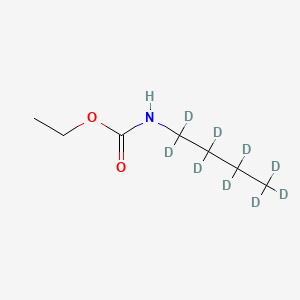
![(17-acetyloxy-17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12301125.png)
![2-[10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301139.png)
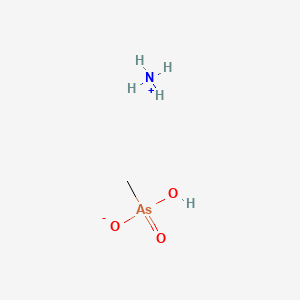
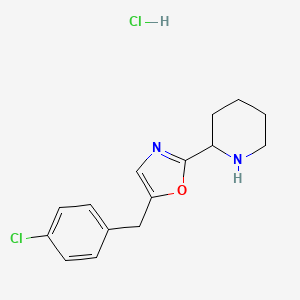
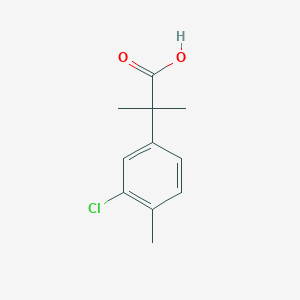
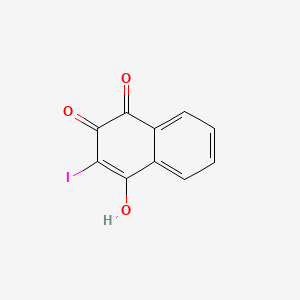
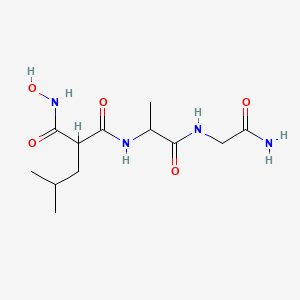
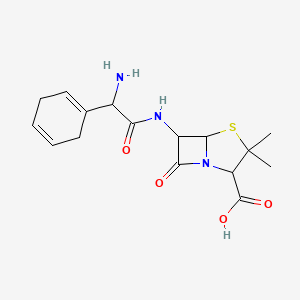

![(2S)-2-[(2S,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-4-phenylbutanamido]-4-methylpentanoic acid](/img/structure/B12301196.png)
